2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile is an organic compound with the molecular formula C17H15FN4O2 and a molecular weight of 326.33 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a piperazine ring substituted with a fluorophenyl group and a nitrobenzonitrile moiety.
Wirkmechanismus
Target of Action
The primary target of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function .
Biochemical Pathways
By inhibiting ENTs, the compound affects the nucleotide synthesis pathway and the regulation of adenosine function . This could potentially disrupt the normal functioning of cells and lead to various downstream effects.
Result of Action
The inhibition of ENTs by this compound could lead to a disruption in nucleotide synthesis and the regulation of adenosine function . This could potentially result in a variety of molecular and cellular effects, depending on the specific cells and tissues involved.
Vorbereitungsmethoden
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves organic synthesis techniques. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and may involve multiple steps, including protection and deprotection of functional groups
Analyse Chemischer Reaktionen
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Vergleich Mit ähnlichen Verbindungen
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile can be compared with other similar compounds, such as:
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also an inhibitor of human equilibrative nucleoside transporters but has different selectivity and binding properties.
N1-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide: This compound shares the fluorophenyl piperazine moiety but has different substituents and biological activities.
Biologische Aktivität
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C18H19FN4O2
- Molecular Weight: 344.37 g/mol
- CAS Number: 941907-43-3
The compound primarily acts as a tyrosinase inhibitor , which is crucial for its potential use in treating hyperpigmentation disorders. Tyrosinase catalyzes the first two steps in melanin biosynthesis, and its inhibition can lead to reduced melanin production.
Enzyme Inhibition
Research indicates that derivatives of piperazine, including those containing the 4-fluorophenyl group, exhibit significant inhibitory effects on tyrosinase. For instance, a study highlighted that certain piperazine derivatives achieved IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range, demonstrating their potency as tyrosinase inhibitors .
Table 1: Tyrosinase Inhibition Potency of Piperazine Derivatives
Compound ID | Structure Description | IC50 (μM) |
---|---|---|
5 | 4-(4-Fluorobenzyl)piperazin-1-yl derivative | 0.18 |
26 | Competitive inhibitor with antimelanogenic effect | 0.18 |
Kojic Acid | Reference compound | 17.76 |
Antimelanogenic Effects
In vitro studies have shown that compounds featuring the piperazine moiety can exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity . This is particularly relevant for developing treatments for skin disorders characterized by excessive melanin production.
Study on Tyrosinase Inhibitors
A detailed investigation into various piperazine derivatives, including those similar to this compound, demonstrated their effectiveness in inhibiting tyrosinase derived from Agaricus bisporus. The study utilized kinetic assays to confirm that these compounds acted as competitive inhibitors, providing insights into their binding interactions and potential therapeutic applications .
Neuropharmacological Applications
Another area of interest is the compound's potential role in treating neurological disorders. Research into related piperazine compounds has shown promise as atypical antipsychotic agents with favorable side effect profiles compared to traditional medications. Studies have indicated that these compounds can modulate neurotransmitter systems effectively without causing significant extrapyramidal symptoms .
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-14-1-3-15(4-2-14)20-7-9-21(10-8-20)17-6-5-16(22(23)24)11-13(17)12-19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSYQVSCEAQLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.